molecular formula C15H22N2O B2863337 4-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380070-50-6

4-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2863337
CAS No.: 2380070-50-6
M. Wt: 246.354
InChI Key: NGBYIENBDOUHEJ-UHFFFAOYSA-N
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Description

4-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyridine is a compound with the molecular formula C15H22N2O and a molecular weight of 246.354 g/mol. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .

Preparation Methods

The synthesis of 4-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound are tailored to achieve high yields and selectivity.

Chemical Reactions Analysis

4-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological systems and processes.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemicals

Mechanism of Action

The mechanism of action of 4-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, as it can interact with various enzymes and receptors in the body . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyridine can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with antiproliferative and antimetastatic effects.

    Matrine: An alkaloid with anticancer and anti-inflammatory properties.

The uniqueness of this compound lies in its specific structure and the presence of the cyclopropylmethyl group, which can influence its chemical and biological properties.

Properties

IUPAC Name

4-[[1-(cyclopropylmethyl)piperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-14(11-17(9-1)10-13-3-4-13)12-18-15-5-7-16-8-6-15/h5-8,13-14H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBYIENBDOUHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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